molecular formula C6H9F3O3 B1207693 Ethyl 3-hydroxy-4,4,4-trifluorobutyrate CAS No. 372-30-5

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate

Cat. No.: B1207693
CAS No.: 372-30-5
M. Wt: 186.13 g/mol
InChI Key: ZWEDFBKLJILTMC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, also known as this compound, is a useful research compound. Its molecular formula is C6H9F3O3 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemical Studies and Synthesis

  • Stereochemistry in Synthesis : Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is utilized in stereochemical studies, specifically in highly stereoselective synthesis. For example, its reaction with enolates and subsequent reduction processes demonstrate preference for certain stereochemical outcomes, highlighting its role in understanding and controlling stereochemistry in organic synthesis (Morizawa, Yasuda, & Uchida, 1986).

Battery Technology

  • Battery Technology : This compound is employed as an additive in battery technology, particularly in stabilizing the interface structure of Ni-rich layered cathodes and graphite anodes in batteries. Its bifunctional nature helps in constructing protective layers on both electrodes, enhancing battery performance and stability (Kim et al., 2018).

Biocatalysis

  • Biocatalysis Applications : this compound can be prepared enantiomerically enriched using biocatalysts like Candida parapsilosis, demonstrating its significance in biocatalysis for producing optically pure compounds. This showcases the potential of biocatalysis in synthesizing complex molecules with high optical purity and yield (Venkataraman & Chadha, 2015).

Enzymatic Reduction

  • Enzymatic Reduction Studies : Research involving enzymatic reduction of this compound, particularly using Baker’s yeast, contributes to the understanding of enzyme-substrate interactions and the influence of additives on these reactions. Such studies are vital for the development of enzymatic processes in organic synthesis (Davoli, Forni, Moretti, Prati, & Torre, 1999).

Fluorine Chemistry

  • Fluorine Chemistry : The compound is investigated in fluorine chemistry for its potential as a precursor in the synthesis of fluorine- and sulfur-containing CH-acids. This highlights its role in the development of new fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Teplenicheva, Kolomiets, & Fokin, 1997).

Multicomponent Reactions

  • Multicomponent Reactions : It's used in one-pot, multicomponent reactions for synthesizing complex organic compounds. This illustrates its utility in organic synthesis, enabling efficient and novel routes to synthesize diverse organic structures (Li et al., 2014).

Asymmetric Hydrogenation

  • Asymmetric Hydrogenation : Research on asymmetric hydrogenation of related compounds demonstrates the potential of this compound in the synthesis of enantiomerically enriched compounds, an important aspect in pharmaceutical synthesis (Kuroki, Asada, & Iseki, 2000).

Microfluidic Chip Reactor Studies

  • Microfluidic Chip Reactor Applications : Its derivatives are utilized in the development of microfluidic chip reactors for the stereoselective synthesis of pharmaceutical intermediates. This application underscores the compound's role in innovative chemical process technologies (Kluson et al., 2019).

Palladium Cross-Coupling Reactions

  • Palladium Cross-Coupling : The compound is used in palladium-catalyzed cross-coupling reactions, a fundamental technique in modern synthetic organic chemistry. This underscores its importance in the synthesis of complex organic molecules (Prié et al., 2003).

Hydrogenation Studies

  • Hydrogenation Studies : Research on the hydrogenation of similar compounds offers insights into reaction mechanisms and conditions influencing the production of high-purity compounds, which is crucial in chemical synthesis (Meng, Zhu, & Zhang, 2008).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEDFBKLJILTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958382
Record name Ethyl 4,4,4-trifluoro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-30-5
Record name Ethyl 4,4,4-trifluoro-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-4,4,4-trifluorobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4,4,4-trifluoro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester
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Synthesis routes and methods I

Procedure details

A solution of 19.31 g of ethyl trifluoroacetoacetate (Fairfield Chemical) in 50 ml of ethyl acetate was hydrogenated at atmospheres on a Parr shaker over (0.5 g) PtO2 as a catalyst. The volatiles were removed and the residue distilled under high vacuum to afford 14.75 g (76%) of the title compound as a low melting solid. bp=47°-49° C. at 0.1 mm of Hg, mp (uncorrected)=about 25° C.
Quantity
19.31 g
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reactant
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50 mL
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0.5 g
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Yield
76%

Synthesis routes and methods II

Procedure details

Ethyl 4,4,4-trifluoroacetoacetate (50 g), under a blanket of nitrogen gas, was heated to 40° C. and treated with platinum (0.1 g of 5% Pt/C, 0.01% load) and triethylamine (1.5 g, 2.9% load). Hydrogen was charged to a pressure of 5 bars, and the mixture agitated at 40° C. for 6h. After filtration to remove the catalyst, 48.5 g (96% yield) of ethyl 4,4,4-trifluoro-3-hydroxybutyrate was obtained.
Quantity
50 g
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reactant
Reaction Step One
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1.5 g
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Synthesis routes and methods III

Procedure details

There are a number of ways of reducing β-ketoesters which have been disclosed. In addition to hydrogenation, reduction with zinc/acetic acid or with borohydride reagents are known. For the hydrogenation reactions reported in the literature, most use ruthenium, nickel, or baker's yeast as catalyst. All use a solvent. F. G. Kathawala et al. in Helvetica Chimica Acta, 69, 803-805 (1986) disclose an example in which 5% platinum on carbon is used as a catalyst for the reduction of various β-ketoesters using methanol as a solvent. T. Fujima et al. in JP 09268146 A2, Oct. 14, 1997 disclose the hydrogenation of ethyl trifluoroacetoacetate using a nickel catalyst in tetrahydrofuran solvent to provide ethyl 4,4,4-trifluoro-3-hydroxybutyrate in 78% yield. N. Sayo et al. in U.S. 4,933,482, Jun. 12, 1990 disclose the hydrogenation of ethyl trifluoroacetoacetate using a ruthenium catalyst in a polar solvent such as an alcohol or tetrahydrofuran to provide ethyl 4,4,4-trifluoro-3-hydroxybutyrate in 95% yield. None of these references disclose or suggest the process of the present invention in which we have discovered that no solvent is necessary for the catalytic hydrogenation.
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Synthesis routes and methods IV

Procedure details

There are a number of ways of reducing β-ketoesters which have been disclosed. In addition to hydrogenation, reduction with zinc/acetic acid or with borohydride reagents are known. For the hydrogenation reactions reported in the literature, most use ruthenium, nickel, or baker's yeast as catalyst. All use a solvent. F. G. Kathawala et al. in Helvetica Chimica Acta, 69, 803-805 (1986) disclose an example in which 5% platinum on carbon is used as a catalyst for the reduction of various β-ketoesters using methanol as a solvent. T. Fujima et al. in JP 09268146 A2, Oct. 14, 1997 disclose the hydrogenation of ethyl trifluoroacetoacetate using a nickel catalyst in tetrahydrofuran solvent to provide ethyl 4,4,4-trifluoro-3-hydroxybutyrate in 78% yield. N. Sayo et al. in U.S. 4,933,482, Jun. 12, 1990 disclose the hydrogenation of ethyl trifluoroacetoacetate using a ruthenium catalyst in a polar solvent such as an alcohol or tetrahydrofuran to provide ethyl 4,4,4-trifluoro-3-hydroxybutyrate in 95% yield. None of these references disclose or suggest the process of the present invention in which we have discovered that no solvent is necessary for the catalytic hydrogenation.
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β-ketoesters
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate in the context of the research and what challenges are associated with its production?

A1: this compound serves as a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis often faces challenges in achieving high enantiomeric purity, a crucial factor in drug efficacy and safety. The research demonstrates a novel biocatalytic approach for the enantioselective synthesis of (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, addressing the limitations of conventional methods. []

Q2: How does the research leverage enzymatic activity to overcome the challenges in producing this compound?

A2: The research utilizes a coupled-enzyme system involving a ketoreductase from Bacillus pumilus Phe-C3 and a glucose dehydrogenase from Bacillus subtilis BGSC 1A1. This system facilitates the enantioselective reduction of Ethyl 3-keto-4,4,4-trifluorobutyrate to (R)-Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. The key innovation lies in the efficient recycling of the cofactor NADPH, achieved through the coupled glucose dehydrogenase, which significantly enhances the reaction efficiency and enables a high total turnover number (TTN) of 4,200 mol/mol. [] This approach offers a sustainable and cost-effective alternative to traditional methods.

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